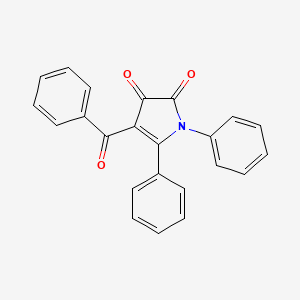
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of benzoyl and diphenyl groups attached to the pyrrole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- typically involves the reaction of dibenzoylmethane with aniline and oxalyl chloride. This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the pyrrole ring . The reaction conditions generally include moderate temperatures (60-70°C) and the use of solvents like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing, thereby improving yield and purity.
化学反応の分析
Types of Reactions: 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzoyl and diphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
類似化合物との比較
1H-Pyrrole-2,5-dione: Another pyrrole derivative with different substitution patterns.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Uniqueness: 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of benzoyl and diphenyl groups enhances its potential for various applications in research and industry.
特性
CAS番号 |
36684-30-7 |
|---|---|
分子式 |
C23H15NO3 |
分子量 |
353.4 g/mol |
IUPAC名 |
4-benzoyl-1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C23H15NO3/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24(23(27)22(19)26)18-14-8-3-9-15-18/h1-15H |
InChIキー |
VSSMHMHHPCJUHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
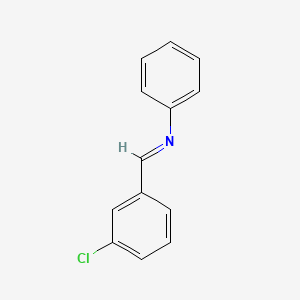
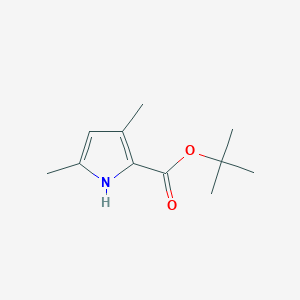

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
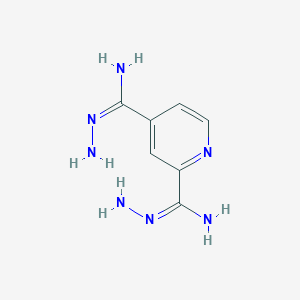


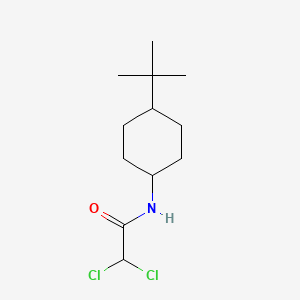
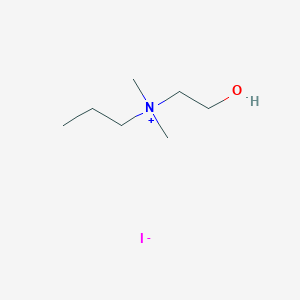
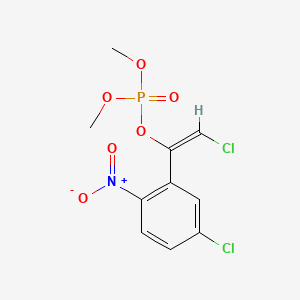

![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
